molecular formula C10H9ClN2 B15339255 3-(4-Chloro-3-methylphenyl)pyrazole

3-(4-Chloro-3-methylphenyl)pyrazole

Cat. No.: B15339255
M. Wt: 192.64 g/mol
InChI Key: DUTDMLRVWQBYCW-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-methylphenyl)pyrazole is a chemical compound built on a pyrazole heterocyclic core, a five-membered ring with two adjacent nitrogen atoms. This structure is classified as an alkaloid and is recognized as a key pharmacophore in medicinal chemistry . The molecular formula for this compound is C10H9ClN2, and it features a chlorinated aromatic substituent, which is a common modification in drug discovery to influence properties like lipophilicity and metabolic stability. Pyrazole derivatives are extensively researched due to their wide spectrum of biological activities. Scientific literature indicates that compounds based on the pyrazole scaffold exhibit potent anti-microbial, anti-fungal, anti-inflammatory, anticancer, anti-tubercular, and anti-viral properties . Many established pharmaceuticals, such as the anti-inflammatory drug celecoxib, contain a pyrazole core, underscoring its therapeutic relevance . The specific substitution pattern on the pyrazole ring, including the 4-chloro-3-methylphenyl group in this compound, is a critical factor in modulating its biological activity and selectivity towards various enzymatic targets, such as cyclooxygenase-2 (COX-2) . Researchers value this compound as a versatile building block for developing new bioactive molecules and as a tool for probing biological mechanisms. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H9ClN2

Molecular Weight

192.64 g/mol

IUPAC Name

5-(4-chloro-3-methylphenyl)-1H-pyrazole

InChI

InChI=1S/C10H9ClN2/c1-7-6-8(2-3-9(7)11)10-4-5-12-13-10/h2-6H,1H3,(H,12,13)

InChI Key

DUTDMLRVWQBYCW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=NN2)Cl

Origin of Product

United States

Chemical Reactions Analysis

MFCD32691158 undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of MFCD32691158 involves its interaction with specific molecular targets and pathways. It exerts its effects through:

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituents on the Phenyl Ring

5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole ():

  • The trifluoromethyl group at the pyrazole 3-position increases electron-withdrawing effects, enhancing metabolic stability.
  • The methoxy group on the phenyl ring improves solubility but reduces lipophilicity compared to the chloro-methyl combination in the target compound.
  • Biological Relevance : Trifluoromethylpyrazoles are associated with anti-inflammatory and antimicrobial activities .

Synthesis Yield: 49% for pyrazole core formation, lower than the 52–85% yields for subsequent benzylation and reduction steps .

Substituents on the Pyrazole Core

3-Trifluoromethylpyrazole Derivatives (): Exhibit superior oxidation resistance in lithium-ion battery electrolytes compared to non-fluorinated analogs. Electrochemical Stability: Oxidation resistance follows 3,5-bis(trifluoromethyl)pyrazole > 3-(trifluoromethyl)pyrazole > unsubstituted pyrazole .

1-Phenyl-3-methylpyrazole-4-carbaldehyde Derivatives (): Aryloxy or sulfanyl groups at the 5-position (e.g., 4-chlorophenoxy) enhance antimicrobial and analgesic activities . Key Data: Melting points for these derivatives range from 120–150°C, influenced by substituent polarity .

Physicochemical and Pharmacological Comparisons

Compound Name Molecular Weight Key Substituents Biological/Industrial Application Reference
3-(4-Chloro-3-methylphenyl)pyrazole 208.65 g/mol 4-Cl, 3-Me phenyl Antimicrobial, receptor modulation
5-(4-Cl-Ph)-1-(4-MeO-Ph)-3-CF3-pyrazole 356.73 g/mol 4-Cl-Ph, 4-MeO-Ph, 3-CF3 Anti-inflammatory, battery electrolytes
1-(4-Me-benzyl)-3-vinylfenchylpyrazole 449.94 g/mol Vinyl fenchyl, 4-Me-benzyl Cannabinoid receptor antagonism
5-(4-Cl-phenoxy)-3-Me-1-Ph-pyrazole 342.79 g/mol 4-Cl-phenoxy, 3-Me Analgesic, intermediate synthesis

Q & A

Q. What are the optimal synthetic protocols for 3-(4-Chloro-3-methylphenyl)pyrazole, and how can reaction conditions be systematically optimized?

The synthesis of pyrazole derivatives like this compound typically involves multi-step organic reactions. Key steps include:

  • Condensation reactions : For example, refluxing diketones with hydrazines in ethanol/acetic acid mixtures (e.g., 45% yield achieved under 7-hour reflux conditions) .
  • Mannich reactions : Linking pyrazole cores to phenolic or crown ether moieties via NCH₂N bridges under controlled pH and temperature .
  • Critical parameters : Solvent choice (e.g., ethanol for polar intermediates), temperature (reflux vs. room temperature), and stoichiometric ratios (e.g., 1:1 hydrazine:diketone).
    Optimization tools : Use fractional factorial design (e.g., Taguchi methods) to minimize experimental runs while maximizing yield and purity .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

  • Thin-layer chromatography (TLC) : Monitor reaction progress using silica gel plates and UV visualization (e.g., hexane:ethyl acetate eluent systems) .
  • Nuclear Magnetic Resonance (NMR) : Assign structural features via 1H^1H-NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and 13C^{13}C-NMR (pyrazole carbons at δ 140–160 ppm) .
  • Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., ESI-MS m/z 247.1 for [M+H]+^+) and fragmentation patterns .

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of pyrazole derivatives?

  • Crystallization : Grow single crystals via slow evaporation in ethanol or DCM.
  • Key metrics : Dihedral angles between aromatic rings (e.g., 16.83°–51.68° deviations in pyrazole-phenyl systems) and hydrogen-bonding networks (e.g., O–H⋯N interactions with bond lengths ~2.8 Å) .
  • Software tools : SHELX for refinement; Mercury for visualizing packing diagrams .

Q. What are the common side reactions during pyrazole synthesis, and how can they be mitigated?

  • Byproduct formation : Hydrazine overaddition or oxidation of intermediates.
  • Mitigation strategies :
    • Use anhydrous solvents (e.g., absolute ethanol) to prevent hydrolysis .
    • Add antioxidants (e.g., BHT) in oxidative conditions.
    • Optimize reaction time to avoid decomposition (e.g., ≤7 hours for cyclocondensation) .

Q. How do substituents on the pyrazole ring influence spectroscopic properties?

  • Electron-withdrawing groups (e.g., Cl) : Deshield adjacent protons (upfield shifts in 1H^1H-NMR) and increase λmax_{\text{max}} in UV-Vis due to extended conjugation .
  • Methoxy groups : Introduce splitting patterns in 1H^1H-NMR (e.g., singlet for –OCH3_3 at δ 3.8 ppm) .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemistry) guide the design of this compound derivatives with enhanced reactivity?

  • Reaction path search : Use density functional theory (DFT) to model transition states and activation energies (e.g., B3LYP/6-31G* level) .
  • Solvent effects : Simulate solvent polarity impacts via COSMO-RS to predict reaction yields .
  • Machine learning : Train models on existing reaction datasets to predict optimal conditions (e.g., temperature, catalyst) .

Q. What strategies enable the incorporation of this compound into heterocyclic diversity-oriented libraries?

  • Scaffold hopping : Fuse pyrazole with isoxazolo[5,4-b]pyridine or diaza-18-crown-6 systems via Pd-catalyzed cross-coupling .
  • Post-functionalization : Introduce sulfonyl (e.g., –SO2_2–) or piperazine groups via nucleophilic aromatic substitution .

Q. How can bioactivity data from cell-based assays be reconciled with conflicting computational predictions for pyrazole-based inhibitors?

  • Case study : If a derivative shows high in silico binding affinity (e.g., docking score ≤ −9.0 kcal/mol) but low cellular IC50_{50}, consider:
    • Membrane permeability issues (logP >5 reduces bioavailability) .
    • Off-target effects (e.g., carbonic anhydrase inhibition ).
  • Validation : Use SPR or ITC to measure binding kinetics and confirm target engagement .

Q. What methodologies resolve contradictions in solvent-dependent reaction outcomes for pyrazole derivatization?

  • Controlled experiments : Compare DMF (polar aprotic) vs. THF (less polar) in Suzuki-Miyaura couplings.
  • Data : DMF may increase yields by 20% but promote side reactions (e.g., deborylation) .
  • Statistical analysis : Apply ANOVA to identify solvent effects as significant variables (p <0.05) .

Q. How can advanced separation technologies (e.g., membrane filtration) improve the purification of pyrazole derivatives?

  • Nanofiltration : Use 200–500 Da MWCO membranes to remove unreacted hydrazines or salts .
  • Simulated moving bed (SMB) chromatography : Achieve >99% purity for enantiomeric mixtures (e.g., chiral pyrazoles) .

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